2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives, followed by cyclization to form benzoxazinones.
Microwave-Assisted Green Process: An efficient tandem microwave-assisted green process can be used to synthesize the compound via its corresponding benzoxazinones.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted processes can enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents into the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, ammonia solution, and various oxidizing and reducing agents . Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of the reactions.
Major Products Formed
The major products formed from these reactions are various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
Scientific Research Applications
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA photo-disruptive agent and its binding affinity to DNA.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with molecular targets such as DNA. Molecular docking studies have shown that the compound can bind to DNA, potentially disrupting its function and leading to anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4-ol
- 2-(2-((8-methoxy-4-methylquinazolin-2-yl)amino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl)acetic acid
Uniqueness
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is unique due to its specific structure, which allows it to exhibit a wide range of biological activities. Its ability to bind to DNA and disrupt its function sets it apart from other similar compounds .
Properties
Molecular Formula |
C20H25N5O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H25N5O2/c1-5-6-7-9-15-13(3)22-20(24-18(15)26)25-19-21-12(2)14-10-8-11-16(27-4)17(14)23-19/h8,10-11H,5-7,9H2,1-4H3,(H2,21,22,23,24,25,26) |
InChI Key |
CSXOUVRUTXDNGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC=C(C3=N2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.